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Compound of Interest

Compound Name: C14H18BrN5O2

Cat. No.: B12631912 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information for conducting in vivo studies with Talazoparib

(C14H18BrN5O2), a potent poly(ADP-ribose) polymerase (PARP) inhibitor.

Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage of Talazoparib for in vivo studies in mice?

A1: The appropriate dosage of Talazoparib can vary depending on the tumor model and

research question. For antitumor activity as a single agent in a BRCA1 mutant breast cancer

model in mice, a dosage of 0.33 mg/kg administered once daily via oral gavage for 28 days has

been shown to be effective.[1] For radiosensitization studies in small cell lung cancer patient-

derived xenograft (PDX) models, a lower dose of 0.2 mg/kg has been used.[2] In combination

studies with temozolomide in pediatric cancer models, doses have ranged from 0.1 mg/kg to

0.25 mg/kg administered twice daily for 5 days.[3] It is crucial to perform a dose-finding study

for your specific model to determine the optimal therapeutic window.

Q2: How should Talazoparib be formulated for oral administration in rodents?

A2: A common formulation for oral gavage in mice involves dissolving Talazoparib in a vehicle

consisting of 10% dimethylacetamide (DMAc) and 5% Kolliphor HS 15 (Solutol HS 15) in

phosphate-buffered saline (PBS).[2] Another described vehicle is a mixture of 10% DMAc, 6%

Solutol HS-15, and 84% PBS.[1] It is essential to ensure the compound is fully dissolved and

the solution is homogenous before administration.
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Q3: What are the key pharmacokinetic parameters of Talazoparib in preclinical models?

A3: In Sprague-Dawley rats, Talazoparib exhibits moderate oral bioavailability at 56%.[1]

Following a 10 mg/kg oral dose, the maximum plasma concentration (Cmax) is 7948 ng/mL.[1]

After intravenous administration of 5 mg/kg, the terminal elimination half-life is 2.25 hours.[1]

Q4: What are the known toxicities of Talazoparib in animals?

A4: Preclinical toxicity studies in rats have shown that daily oral dosing at 0.05 mg/kg can lead

to severe decreases in red blood cells and white blood cells.[4] The primary toxicity observed in

clinical trials is hematologic, including anemia, neutropenia, and thrombocytopenia.[5][6]

Troubleshooting Guide
Issue: Unexpected animal mortality or severe toxicity at the planned dosage.

Question: My study animals are experiencing significant weight loss and other signs of

toxicity. What should I do?

Answer: Immediately reduce the dosage or temporarily halt administration. The reported

MTD in non-tumored SCID mice was 0.25 mg/kg twice daily.[3] Your specific animal strain

and model may be more sensitive. Consider performing a preliminary dose-range finding

study to establish the maximum tolerated dose (MTD) in your model. Ensure the formulation

is prepared correctly and the dosing volume is accurate for the animal's weight.

Issue: Lack of tumor growth inhibition at the initial dosage.

Question: I am not observing the expected anti-tumor effect. Should I increase the dose?

Answer: Before escalating the dose, verify the following:

Compound Integrity: Ensure the Talazoparib used is of high purity and has been stored

correctly.

Formulation and Administration: Confirm that the compound was fully dissolved and

administered accurately.
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Tumor Model: Talazoparib is particularly effective in tumors with deficiencies in DNA

damage repair pathways, such as those with BRCA1/2 mutations.[4] Confirm the genetic

background of your tumor model is appropriate.

Pharmacodynamics: If possible, assess PARP inhibition in tumor tissue to confirm target

engagement at the administered dose.[2]

Quantitative Data Summary
For ease of comparison, the following tables summarize key in vivo data for Talazoparib and

other commonly used PARP inhibitors.

Table 1: In Vivo Efficacy Dosages of PARP Inhibitors

Compoun
d

Animal
Model

Tumor
Type

Dosage
Administr
ation
Route

Study
Duration

Outcome

Talazoparib
Athymic

nu/nu mice

MX-1

(BRCA1

mutant)

0.33

mg/kg,

once daily

Oral

gavage
28 days

Significantl

y inhibited

tumor

growth[1]

Talazoparib SCID mice

Pediatric

cancer

xenografts

0.1 - 0.25

mg/kg,

twice daily

Oral

gavage
5 days

Synergistic

activity with

temozolomi

de[3]

Veliparib

(ABT-888)
Mice

Various

xenografts
25 mg/kg

Intraperiton

eal

Not

specified

Potentiated

DNA-

damaging

agents

Olaparib
Not

specified

Not

specified

300 mg,

twice daily

(human

equivalent)

Oral
Up to 1

year

Treatment

for early

breast

cancer[7]

Table 2: Pharmacokinetic Parameters of Talazoparib in Rats

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.accessdata.fda.gov/drugsatfda_docs/nda/2018/211651Orig1s000MultidisciplineR.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6742772/
https://file.medchemexpress.com/batch_PDF/HY-16106/Talazoparib-DataSheet-MedChemExpress.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4587665/
https://www.mayoclinic.org/drugs-supplements/olaparib-oral-route/description/drg-20127672
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12631912?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value
Administration
Route

Dosage

Oral Bioavailability 56% Oral 10 mg/kg[1]

Cmax (Maximum

Concentration)
7948 ng/mL Oral 10 mg/kg[1]

T1/2 (Elimination Half-

life)
2.25 hours Intravenous 5 mg/kg[1]

Experimental Protocols
Protocol: Oral Administration of Talazoparib in a Mouse Xenograft Model

Animal Model: Female athymic nu/nu mice (8-10 weeks old) bearing MX-1 xenografts.[1]

Drug Preparation:

Prepare a stock solution of Talazoparib in an appropriate solvent (e.g., DMSO).

For daily dosing, prepare the final formulation by diluting the stock solution in a vehicle of

10% DMAc and 5% Kolliphor HS 15 in PBS.[2] Ensure the final concentration allows for an

appropriate administration volume (typically 5-10 mL/kg).

Administration:

Administer the Talazoparib formulation to the mice via oral gavage once daily.

A control group should receive the vehicle only.

Monitoring:

Monitor tumor volume using caliper measurements two to three times per week.

Monitor animal body weight and overall health daily.

At the end of the study, euthanize the animals and collect tumors for further analysis (e.g.,

pharmacodynamic markers).
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Visualizations
Caption: Workflow for a typical in vivo efficacy study of Talazoparib.

Caption: Decision tree for troubleshooting common issues in Talazoparib in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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